molecular formula C10H8BrNO2 B1437916 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 946112-72-7

6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1437916
M. Wt: 254.08 g/mol
InChI Key: ALNPZHXAZAUOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 946112-72-7 . It has a molecular weight of 254.08 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2/c1-2-12-8-5-6(11)3-4-7(8)9(13)10(12)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 254.08 .

Scientific Research Applications

  • Synthesis of Novel Compounds : 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione is used in the synthesis of various novel compounds. For instance, it is utilized in the synthesis of novel unsymmetrical bis-spiro(indole-pyrazolinyl-thiazolidine)-2,4'-diones, offering potential for further chemical research and development (Jain et al., 2008).

  • Antimicrobial Applications : This compound also plays a role in antimicrobial research. A study showed that derivatives synthesized from 1H-indole-2,3-dione, a similar compound, exhibited significant antimicrobial activity, highlighting the potential of 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione in developing new antimicrobial agents (Ashok et al., 2015).

  • Applications in Crystallography : The compound finds application in crystallography as well. A study involving 5-bromo-1-(4-bromophenyl)isatin, which shares structural similarities with 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione, provided insights into crystallographic mirror plane and hydrogen bond interactions, which are valuable in the field of material science and engineering (El-Hiti et al., 2018).

  • Development of Inhibitors : Research has also explored its use in developing selective inhibitors for certain enzymes. For instance, derivatives of 1H-indole-2,3-dione have been synthesized as selective carbonic anhydrase inhibitors, indicating the potential of 6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione in similar pharmacological research (Eraslan-Elma et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromo-1-ethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-12-8-5-6(11)3-4-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNPZHXAZAUOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 5
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
6-bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.